molecular formula C13H14O2 B8290956 2-Benzyl-4-hexynoic acid

2-Benzyl-4-hexynoic acid

Cat. No.: B8290956
M. Wt: 202.25 g/mol
InChI Key: CTGJKOQEUOLPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-4-hexynoic acid is a synthetic carboxylic acid derivative featuring a benzyl group at the C2 position and an alkyne moiety at the C4 position of a hexanoic acid backbone. Its synthesis involves the substitution of ethyl 2-carboethoxy-2-propargylhexanoate with ethyl 2-benzyl-2-carboethoxy-4-hexynoate, followed by hydrolysis to yield the final compound. Key spectral characteristics include IR absorption bands at 3290 cm⁻¹ (C≡C-H stretch) and 1710 cm⁻¹ (carboxylic acid C=O stretch) .

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-benzylhex-4-ynoic acid

InChI

InChI=1S/C13H14O2/c1-2-3-9-12(13(14)15)10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1H3,(H,14,15)

InChI Key

CTGJKOQEUOLPFU-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

4-Hydroxybenzoic Acid (CAS 99-96-7)

  • Structural Differences: 4-Hydroxybenzoic acid lacks the alkyne and benzyl groups of 2-benzyl-4-hexynoic acid, instead featuring a hydroxyl group at the para position of the benzoic acid core.
  • Key Properties : The hydroxyl group increases acidity (pKa ~4.5) compared to unsubstituted benzoic acid (pKa ~4.2), while the absence of bulky substituents enhances water solubility.

Hexa-2,4-dienoic Acid (CAS 110-44-1)

  • Structural Differences : This compound contains conjugated double bonds (C2 and C4 positions) instead of an alkyne.
  • Reactivity: The conjugated diene system enables participation in Diels-Alder reactions, unlike the alkyne in this compound, which may undergo click chemistry or hydrogenation.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structural Differences: Features a propenoic acid chain attached to a 3,4-dihydroxybenzene ring, lacking the benzyl and alkyne groups.
  • Applications : Widely studied in pharmacology, cosmetics, and food science .

2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic Acid

  • Structural Differences : Contains long heptyl chains and ester-linked aromatic groups, resulting in high lipophilicity.
  • Properties: The bulky substituents reduce solubility in polar solvents, unlike this compound’s moderate lipophilicity from a single benzyl group.
  • Applications: No specific uses cited, but its complexity suggests niche synthetic or industrial roles .

Benzoic Acid Derivatives with Amino Substituents (e.g., CAS 97628-21-2)

  • Structural Differences: Incorporates ethyl(isopropyl)amino and hydroxybenzoyl groups, introducing basicity.
  • Properties: The amino group increases solubility in acidic conditions, whereas this compound remains predominantly anionic at physiological pH.

Data Table: Comparative Overview

Compound Name CAS Number Key Functional Groups Acidity (pKa) Key Applications
This compound Not provided Benzyl, alkyne, carboxylic acid ~4.8* Protease inhibitor research
4-Hydroxybenzoic acid 99-96-7 Hydroxyl, carboxylic acid ~4.5 R&D, paraben synthesis
Hexa-2,4-dienoic acid 110-44-1 Conjugated diene, carboxylic acid ~3.8 Industrial chemistry
Caffeic acid 331-39-5 Catechol, propenoic acid ~4.6 Antioxidant, supplements
Complex heptyl-substituted acid Not provided Heptyl chains, ester, hydroxyl Not reported Specialty synthesis

*Estimated based on structural analogs.

Research Findings and Implications

  • Reactivity: The alkyne in this compound offers unique reactivity for bioconjugation (e.g., click chemistry), unlike dienoic or hydroxylated analogs.
  • Solubility and Design: Bulky substituents in heptyl-derived acids limit their utility in aqueous systems, whereas this compound’s balance of lipophilicity and acidity may enhance bioavailability in drug design.

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